molecular formula C25H25N3O4 B2438260 (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 2137990-60-2

(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B2438260
CAS RN: 2137990-60-2
M. Wt: 431.492
InChI Key: DTYMARNOTZCOKD-FCHUYYIVSA-N
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Description

(3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Properties in Cancer Research

The compound Y-700, closely related to the specified chemical, has been identified as a novel inhibitor of xanthine oxidase. This inhibition has demonstrated potential in suppressing the development of colon aberrant crypt foci, which are precursor lesions of colon cancer, and in reducing cell proliferation in 1,2-dimethylhydrazine-treated mice. The results suggest the compound's potential utility in preventing colon tumorigenesis, shedding light on the significant role of xanthine oxidase in the development of colon cancer (Hashimoto et al., 2005).

Anticonvulsant Properties

Derivatives of pyrrolidine-2,5-dione, structurally similar to the compound , have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds displayed notable activity across preclinical seizure models, suggesting their potential utility in addressing conditions like epilepsy. The structural influence of the pyrrolidine ring in these derivatives highlights the importance of specific chemical structures in modulating biological activity and therapeutic potential (Obniska et al., 2017).

Role in Targeting Toll-like Receptors

Compounds structurally related to the specified chemical have demonstrated the ability to inhibit Toll-like receptors 7 and 9 signaling in various cell types. This inhibition is crucial for modulating immune responses and has therapeutic implications in treating autoimmune diseases like lupus. The study of these compounds contributes to understanding how structural variations can lead to different biological effects and therapeutic applications (Lamphier et al., 2014).

Role in Modulating Feeding and Arousal

Compounds with a similar structural framework have been studied for their effects on feeding, arousal, stress, and drug abuse, particularly focusing on the modulation of orexin receptors. These studies contribute to the understanding of neural systems involved in compulsive food seeking and intake, offering insights into potential therapeutic strategies for eating disorders and drug abuse (Piccoli et al., 2012).

properties

IUPAC Name

(3S,4R)-4-(1,5-dimethylpyrazol-4-yl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-15-20(11-26-27(15)2)21-12-28(13-22(21)24(29)30)25(31)32-14-23-18-9-5-3-7-16(18)17-8-4-6-10-19(17)23/h3-11,21-23H,12-14H2,1-2H3,(H,29,30)/t21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYMARNOTZCOKD-FCHUYYIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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